molecular formula C7H6ClNO2 B1286426 2-(2-Chloropyridin-3-yl)acetic acid CAS No. 61494-55-1

2-(2-Chloropyridin-3-yl)acetic acid

Cat. No. B1286426
CAS RN: 61494-55-1
M. Wt: 171.58 g/mol
InChI Key: NOASBJYTBZMVKT-UHFFFAOYSA-N
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Patent
US09012461B2

Procedure details

Acetyl chloride (0.651 mL, 9.16 mmol) was added to a suspension of (2-chloropyridin-3-yl)acetic acid (I117) (1.048 g, 6.108 mmol) in MeOH (30 mL). The mixture was heated at reflux for 20 hours. The volatiles were removed in vacuo and the residue partitioned between DCM (100 mL) and sat. NaHCO3 (100 mL). The layers were separated and the aqueous layer extracted with DCM (2×100 mL). The combined organic layers were washed with brine (100 mL), dried (Na2SO4) and the solvent removed under reduced pressure to yield an oil which was purified by column chromatography on silica gel (0-40% EtOAc in petroleum benzine 40-60° C.) to afford the title compound (I118) (0.863 g, 76%) as a pale yellow oil; 1H NMR (400 MHz, d6-DMSO) δ 8.34 (dd, J=4.8, 1.9 Hz, 1H), 7.88 (dd, J=7.5, 1.9 Hz, 1H), 7.43 (dd, J=7.5, 4.8 Hz, 1H), 3.86 (s, 2H), 3.65 (s, 3H). LCMS Method C: rt 5.04 min; m/z 186 [M+H]+.
Quantity
0.651 mL
Type
reactant
Reaction Step One
Quantity
1.048 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[Cl:5][C:6]1[C:11]([CH2:12][C:13]([OH:15])=[O:14])=[CH:10][CH:9]=[CH:8][N:7]=1>CO>[Cl:5][C:6]1[C:11]([CH2:12][C:13]([O:15][CH3:1])=[O:14])=[CH:10][CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.651 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1.048 g
Type
reactant
Smiles
ClC1=NC=CC=C1CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM (100 mL) and sat. NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (0-40% EtOAc in petroleum benzine 40-60° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.